molecular formula C21H16ClN3O5 B11559545 ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11559545
M. Wt: 425.8 g/mol
InChI Key: HNTQFSZKCMHZOG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a chloro-nitrophenyl group, a cyano group, and a phenyl group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring. This can be achieved through a reaction between an aldehyde and a β-keto ester in the presence of a base.

    Introduction of Substituents: The chloro-nitrophenyl, cyano, and phenyl groups are introduced through subsequent substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-amino-4-(4-bromo-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(4-chloro-3-methylphenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the pyran ring

Properties

Molecular Formula

C21H16ClN3O5

Molecular Weight

425.8 g/mol

IUPAC Name

ethyl 6-amino-4-(4-chloro-3-nitrophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H16ClN3O5/c1-2-29-21(26)18-17(13-8-9-15(22)16(10-13)25(27)28)14(11-23)20(24)30-19(18)12-6-4-3-5-7-12/h3-10,17H,2,24H2,1H3

InChI Key

HNTQFSZKCMHZOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N)N)C3=CC=CC=C3

Origin of Product

United States

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